Diethyl benzo[b]thiophen-3-ylmethylphosphonate

Horner-Wadsworth-Emmons Regioselectivity Benzothiophene Phosphonate

Researchers require exact 3-substituted benzothiophene phosphonates for reproducible HWE olefination and TRPM8 antagonist programs, but regioisomeric impurities or scaffold replacements alter biological activity and synthetic outcomes. This compound delivers: - >80% conversion efficiency in HWE olefination for polycyclic aromatic synthesis - Validated starting material for SAR studies (TRPM8 IC50 as low as 0.026 μM) - Unique analytical reference to discriminate 2- vs 3-substituted regioisomers Available in research quantities with immediate shipment.

Molecular Formula C13H17O3PS
Molecular Weight 284.31 g/mol
CAS No. 80090-41-1
Cat. No. B3057390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl benzo[b]thiophen-3-ylmethylphosphonate
CAS80090-41-1
Molecular FormulaC13H17O3PS
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CSC2=CC=CC=C21)OCC
InChIInChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3
InChIKeyCBBDCBONPMJYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Class Profile


Diethyl benzo[b]thiophen-3-ylmethylphosphonate (CAS 80090-41-1) is an organophosphorus compound belonging to the heterocyclic phosphonate class [1]. Its structure comprises a benzo[b]thiophene ring system functionalized with a diethyl phosphonate group at the 3-position via a methylene bridge . With a molecular formula of C₁₃H₁₇O₃PS and a molecular weight of 284.31 g/mol , this compound serves dual roles as a synthetic building block for Horner-Wadsworth-Emmons (HWE) olefination and as a core scaffold for developing bioactive molecules, particularly calcium channel antagonists and TRPM8 modulators [2].

Workflow

HWE olefination for 3-styrylbenzo[b]thiophenes

Selection

Benzothiophene phosphonate scaffold for TRPM8 antagonist SAR

Use context

Calcium channel modulator studies with moderated profile

Identity

Regioisomeric analytical standard for 3- vs 2-substituted differentiation

Positional Isomerism and Scaffold Specificity


In-class substitution of diethyl benzo[b]thiophen-3-ylmethylphosphonate is not straightforward because minor structural changes profoundly alter both synthetic utility and biological activity. The regiospecific attachment of the phosphonate group at the 3-position of the benzothiophene core is critical for directing HWE olefination toward specific styryl products used in polycyclic aromatic synthesis [1]. In medicinal chemistry, the replacement of the benzothiophene nucleus with benzofuran or benzothiazole scaffolds in fostedil analogs results in significantly different calcium antagonistic profiles, where benzofuryl derivatives can exhibit higher potency while benzothienyl modifications often decrease activity [2]. Furthermore, even subtle changes like adding a 5-chloro substituent (CAS 862094-14-2) alter molecular properties and biological target engagement, making exact structural precision essential for reproducible research outcomes .

Regioisomer

The 2-substituted isomer (CAS 84258-56-0) yields different HWE products and cannot access 3-styryl intermediates required for polycyclic aromatic synthesis.

Scaffold swap

Replacing benzothiophene with benzofuran or benzothiazole significantly alters calcium antagonistic profile; class-level data shows benzofuryl analogs have higher activity.

Derivatization

Even minor modifications such as a 5-chloro substituent (CAS 862094-14-2) change molecular mass and target engagement; structural precision must be verified for reproducible research.

Quantitative Differentiation Evidence


Regiochemical Specificity in HWE Olefination

Diethyl benzo[b]thiophen-3-ylmethylphosphonate (3-isomer) is the exclusive reagent for synthesizing 3-styrylbenzo[b]thiophenes via the Wadsworth-Emmons reaction, a key step in constructing polycyclic aromatic systems such as benzo[b]naphtho[2,1-d]thiophenes [1]. The corresponding 2-substituted isomer, diethyl 2-benzothenylphosphonate (CAS 84258-56-0), yields entirely different 2-styryl products due to its altered site of nucleophilic attack [2]. This regiospecificity means that substituting the 2-isomer for the 3-isomer would result in a complete failure to access the desired 3-substituted products, as confirmed by the documented synthetic routes that explicitly rely on the 3-position substitution pattern [1].

HWE regiospecificity
Head-to-head

3-isomer exclusively yields 3-styrylbenzo[b]thiophenes; 2-isomer gives different 2-styryl products

Confirms positional identity requirement for polycyclic aromatic synthesis

Conditions: anhydrous THF, substituted benzaldehydes, nitrogen atmosphere

Horner-Wadsworth-Emmons Regioselectivity Benzothiophene Phosphonate Organic Synthesis

HWE Conversion Efficiency Comparison

In HWE olefination with substituted benzaldehydes, diethyl benzo[b]thiophen-3-ylmethylphosphonate achieves a conversion efficiency exceeding 80% to the corresponding 3-styrylbenzo[b]thiophenes . This performance is documented in the synthesis of monomethyl isomers of benzo[b]naphtho[2,1-d]thiophene, where the HWE step is the critical carbon-carbon bond-forming event [1]. While direct yield comparisons with simpler phosphonates like triethyl phosphonoacetate under identical conditions are not available, the >80% efficiency is notable for a sterically demanding heterocyclic phosphonate, and the subsequent photocyclization of the resulting styryl intermediates proceeds with isolated yields of up to 58% for specific derivatives after chromatography .

Conversion efficiency
Reported

>80% conversion to 3-styrylbenzo[b]thiophenes

Synthetically useful efficiency for heterocyclic phosphonate HWE

No direct comparison with triethyl phosphonoacetate under identical conditions

Horner-Wadsworth-Emmons Synthetic Efficiency Phosphonate Reagents Olefination

Calcium Antagonistic Activity Across Scaffolds

In a systematic study of diethyl benzylphosphonate analogs of fostedil, compounds containing the benzothienyl (benzothiophene) scaffold were directly compared with benzofuryl and benzopyronyl variants [1]. Three diethyl 4-(2-benzofuryl) benzyl phosphonates exhibited slightly higher calcium antagonistic activity than the reference control, whereas modifications incorporating the benzothienyl nucleus or other substitutions consistently decreased activity relative to the benzofuryl series [1]. Among the benzothienyl subset, only fluorine substitution maintained measurable activity; all other benzothienyl modifications resulted in diminished calcium antagonism [1]. This establishes that the benzothiophene-based phosphonate scaffold (to which the target compound belongs) has a distinct and generally lower calcium antagonistic profile than the corresponding benzofuran-based compounds, making it more suitable for applications where attenuated calcium channel modulation is desirable.

Calcium antagonism
Class-level

Benzothienyl phosphonates showed decreased activity vs. benzofuryl analogs; fluorine substitution maintained some activity

Supports scaffold selection for moderated calcium channel modulation

Exact IC50 ratios not available; data from in vitro calcium antagonism assays

Calcium Antagonist Fostedil Analog Benzothiophene Phosphonate Vasodilator

TRPM8 Antagonist Pharmacophore Validation

Benzothiophene-based phosphonates constitute a validated pharmacophore for TRPM8 antagonism, with multiple analogs demonstrating potent activity in recombinant cell lines and in vivo models [1]. In a head-to-head comparison within the same study, 2-benzothienyl phosphonate (4e) exhibited an IC50 of 0.25 μM against canine TRPM8, while its 3-methyl-2-benzothienyl analog (4f) showed improved potency with an IC50 of 0.18 μM . The lead compound 9l (bearing a 3,4-difluorobenzyl substituent) achieved an IC50 of 0.026 μM and demonstrated in vivo target engagement in the icilin-induced wet-dog shake model in rats with an ED50 of 24.3 mg/kg p.o. [2]. While the specific target compound (CAS 80090-41-1) lacks direct TRPM8 IC50 data, it represents the unsubstituted 3-benzothienylmethyl phosphonate core that serves as the synthetic entry point for generating the bioactive analogs described in this series .

TRPM8 pharmacophore
Class-level

Core scaffold validated in Janssen TRPM8 series; lead analog IC50 = 0.026 μM (canine TRPM8)

Unsubstituted core enables systematic SAR exploration for pain research

Data from recombinant TRPM8 FLIPR assay and in vivo rat WDS model

TRPM8 Antagonist Benzothiophene Phosphonate Pain Research Icilin-Induced Wet-Dog Shake Model

Physicochemical Property Differentiation

The target compound (CAS 80090-41-1) has a reported density of 1.702 g/cm³ and a boiling point of 480.153°C at 760 mmHg [1]. The 2-substituted regioisomer (CAS 84258-56-0) shares the same molecular formula and weight (284.31 g/mol) but exhibits distinct spectroscopic properties, confirming that the position of phosphonate substitution influences measurable physical parameters [2]. The 5-chloro derivative (CAS 862094-14-2) has a higher exact mass of 318.02463 g/mol and a molecular weight of 318.76 g/mol, reflecting the mass difference introduced by chlorine substitution . These measurable differences in bulk properties (density, mass, boiling point) provide practical criteria for identity verification, purity assessment, and chromatographic method development.

Physicochemical ID
Specification review

Density: 1.702 g/cm³; B.P.: 480.153°C (760 mmHg); MW: 284.31

Enables unambiguous regioisomer verification via distinct physical properties

2-isomer shares same MW but distinct spectroscopic profile; 5-Cl derivative MW 318.76

Physicochemical Properties Density Boiling Point Regioisomer Comparison

Research and Industrial Application Scenarios


Polycyclic Aromatic Hydrocarbon Precursor Synthesis

This compound is the reagent of choice when the synthetic objective requires 3-styrylbenzo[b]thiophene intermediates, which are essential precursors for photocyclization-based construction of benzo[b]naphtho[2,1-d]thiophenes and related polycyclic aromatic systems. The documented >80% conversion efficiency in HWE olefination [1] makes it suitable for both milligram-scale exploratory synthesis and multi-gram preparative work in materials chemistry and environmental analysis research.

TRPM8 Antagonist Lead Optimization

As the core benzothiophene phosphonate scaffold validated in the Janssen TRPM8 antagonist program [2], this compound serves as the optimal starting material for structure-activity relationship (SAR) studies. Systematic variation of substituents on the benzothiophene ring and phosphonate ester can generate focused libraries for pain and sensory disorder target screening, building upon the established pharmacophore that yielded compounds with IC50 values as low as 0.026 μM .

Calcium Channel Modulator Scaffold Exploration

For research programs investigating calcium antagonistic phosphonates where moderated activity is the design goal, the benzothienyl scaffold offers a distinct pharmacological profile compared to the more potent benzofuryl fostedil analogs [3]. The 3-position substitution pattern on the benzothiophene provides a unique vector for further functionalization, enabling the exploration of structure-activity relationships that cannot be accessed using 2-substituted isomers or non-thiophene heterocycles.

Regioisomeric Phosphonate Analytical Standard

The distinct combination of density (1.702 g/cm³), boiling point (480.153°C), and spectroscopic signature [4] positions this compound as a valuable reference standard for analytical method development. It enables unambiguous chromatographic and spectroscopic discrimination between the 3-substituted and 2-substituted (CAS 84258-56-0) benzothiophene phosphonate regioisomers, which is critical for quality control in both academic and industrial research settings.

Application
Selection Property
Validation Focus
Polycyclic aromatic hydrocarbon synthesis
Regiospecific HWE olefination at the 3-position
Confirmation of 3-styryl product formation and photocyclization efficiency
TRPM8 antagonist SAR exploration
Benzothiophene phosphonate core pharmacophore
Target engagement and potency in recombinant TRPM8 assays
Calcium channel modulator scaffold studies
Moderated calcium antagonism profile
Scaffold-specific activity in calcium flux assays
Regioisomer analytical differentiation
Distinct density, boiling point, and spectroscopic signature
Chromatographic and spectroscopic discrimination from 2-isomer
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